7,7-Dimethyloctanoic acid

描述

Overview of Branched-Chain Fatty Acids (BCFAs) in Biological Systems and Chemical Synthesis

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain. wikipedia.org While most fatty acids in biological systems are straight-chain, BCFAs are commonly found in bacteria and can also be detected in various other sources, including dairy products, the fermented soybean food natto, and the vernix caseosa of human infants. wikipedia.org In bacteria, BCFAs play a crucial role in maintaining cell membrane fluidity and are synthesized from branched-chain amino acids. nih.govfrontiersin.org The synthesis of BCFAs is a complex process involving enzymes such as fatty acid synthase (FASN), which can utilize methylmalonyl-CoA to introduce methyl branches. nih.gov

In chemical synthesis, branched-chain fatty acids and their derivatives have various industrial applications. For instance, metal salts of neodecanoic acid, a mixture of branched-chain C10 fatty acids, are used as paint driers and stabilizers for polyvinylchloride. chemicalbook.comfoodb.ca Ester derivatives find use in surface coatings and as cement additives. foodb.ca The unique structure of BCFAs, with their alkyl branches, imparts specific physical and chemical properties that are leveraged in these applications.

Historical Context of Research on Octanoic Acid Derivatives

Research into octanoic acid and its derivatives has a long history, driven by their natural occurrence and diverse applications. Octanoic acid, also known as caprylic acid, is found in mammalian milk and is a minor component of coconut and palm kernel oils. nih.gov Historically, studies have focused on its metabolism and its role as a precursor to other compounds. For example, alpha-lipoic acid, an antioxidant, is derived from octanoic acid. taylorandfrancis.com

The investigation of branched derivatives of octanoic acid, such as the various dimethyloctanoic acids, is a more recent area of research. Much of the interest in these compounds stems from their potential use as chemical intermediates and in the development of new materials. smolecule.com The evolution of analytical techniques has allowed for the identification and characterization of these complex branched structures, opening up new avenues for research and application. For instance, microbial production of octanoic acid is being explored as a sustainable alternative to traditional chemical synthesis methods. researchgate.net Furthermore, studies on how microorganisms tolerate and adapt to carboxylic acids like octanoic acid have provided insights into membrane composition and integrity, which is relevant for the production of biorenewable chemicals. nih.gov

Nomenclature and Isomeric Considerations for 7,7-Dimethyloctanoic Acid

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound . This name is derived by identifying the longest carbon chain containing the carboxylic acid group, which is an eight-carbon chain (octanoic acid). The carbon of the carboxyl group is designated as position 1. The two methyl groups are located on the seventh carbon atom, hence the prefix "7,7-dimethyl".

Common Synonyms: Neodecanoic Acid and Related Isomers

This compound is often included in the broader commercial category of neodecanoic acid . chemicalbook.commolport.com Neodecanoic acid is not a single compound but rather a complex mixture of isomeric branched-chain decanoic acids (C10H20O2). foodb.cawikipedia.org The components of neodecanoic acid are characterized by a trialkyl acetic acid structure, meaning they have three alkyl groups attached to the second carbon (the alpha-carbon). foodb.cawikipedia.org

It is important to note that while this compound has the same chemical formula as the isomers in neodecanoic acid (C10H20O2), its branching pattern is different. smolecule.comwikipedia.org Some sources may list "neodecanoic acid" as a synonym for this compound, but this is technically imprecise as neodecanoic acid refers to a mixture of isomers, not a single, specific compound. chemicalbook.commolport.comsigmaaldrich.com

Structural Distinctions from Other Dimethyloctanoic Acids

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com In the case of dimethyloctanoic acids, numerous structural isomers exist, differing in the positions of the two methyl groups along the octanoic acid backbone. docbrown.info For example, 2,2-dimethyloctanoic acid, 2,4-dimethyloctanoic acid, and 3,7-dimethyloctanoic acid are all structural isomers of this compound. nih.govchemicalbook.comuni.luchemspider.com

Each of these isomers has a unique structure and, consequently, distinct physical and chemical properties. The position of the methyl groups can influence factors such as melting point, boiling point, and reactivity. The table below illustrates the structural differences between this compound and some of its other isomers.

| Isomer Name | Position of Methyl Groups |

| This compound | Carbon 7 |

| 2,2-Dimethyloctanoic acid | Carbon 2 |

| 2,4-Dimethyloctanoic acid | Carbons 2 and 4 |

| 3,7-Dimethyloctanoic acid | Carbons 3 and 7 |

This table showcases a selection of dimethyloctanoic acid isomers to highlight structural diversity.

Significance and Research Gaps in the Study of this compound

The significance of this compound lies primarily in its potential as a chemical intermediate and for its use in biochemical research. smolecule.com It can be used in the synthesis of esters and other derivatives, which may have applications in the flavor and fragrance industries. smolecule.com Its amphiphilic nature also suggests potential use as an emulsifying agent in surfactants. smolecule.com

Despite these potential applications, there are significant research gaps in the study of this specific compound. While neodecanoic acid (as a mixture) is well-characterized in terms of its industrial uses, the specific properties and biological effects of the 7,7-dimethyl isomer are less understood. chemicalbook.comsmolecule.com Research into the biological activity of this compound is limited, though it is thought to have metabolic pathways similar to other medium-chain fatty acids. smolecule.com Further investigation is needed to fully understand its metabolic fate and potential influence on lipid metabolism. smolecule.com

Structure

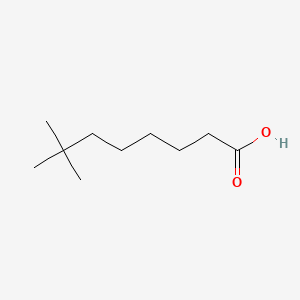

2D Structure

3D Structure

属性

IUPAC Name |

7,7-dimethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866704 | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

201 °F (USCG, 1999), 94 °C c.c. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.9 | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HN3T2UTE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 104 °F (USCG, 1999), -39 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways for 7,7 Dimethyloctanoic Acid

Established Synthetic Routes for Branched-Chain Carboxylic Acids

General strategies for synthesizing carboxylic acids with branched alkyl chains often involve the formation of new carbon-carbon bonds and subsequent functional group transformations.

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.org This procedure converts an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org The core of the synthesis involves the alkylation of diethyl malonate or a similar malonic ester. The hydrogens on the carbon alpha to both carbonyl groups are particularly acidic and can be removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. masterorganicchemistry.comyoutube.com This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form an alkylated malonic ester. masterorganicchemistry.com

The process consists of several key steps:

Deprotonation: A base removes an acidic α-hydrogen from the malonic ester to create a nucleophilic enolate. youtube.com

Alkylation: The enolate attacks an alkyl halide, forming a new carbon-carbon bond. libretexts.org This step can be repeated with a different alkyl halide to create a di-substituted acid. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting dialkyl malonic ester is then hydrolyzed to a malonic acid derivative using aqueous acid. masterorganicchemistry.com Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂), yielding the desired substituted carboxylic acid. libretexts.orgmasterorganicchemistry.com

This method is particularly useful for producing carboxylic acids with specific chain lengths and branching patterns from simple starting materials. vaia.com

Table 1: Key Transformations in Malonic Ester Synthesis

| Step | Reactants | Intermediate/Product | Purpose |

| Enolate Formation | Diethyl malonate, Sodium ethoxide | Sodio malonic ester (enolate) | Generate a carbon nucleophile. libretexts.org |

| Alkylation | Enolate, Alkyl halide (R-X) | Alkylated diethyl malonate | Form a new C-C bond. masterorganicchemistry.com |

| Saponification | Alkylated ester, Acid (e.g., HCl), Water | Alkylated dicarboxylic acid | Convert esters to carboxylic acids. libretexts.org |

| Decarboxylation | Alkylated dicarboxylic acid, Heat | Substituted carboxylic acid, CO₂ | Remove one carboxyl group. masterorganicchemistry.com |

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction in organic synthesis. sci-hub.se It involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine or its salt. sci-hub.sewikipedia.org The initial product is a nucleophilic addition adduct which then undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org

A significant variation is the Doebner modification, which uses pyridine (B92270) as a catalyst and solvent. wikipedia.orgorganic-chemistry.org When one of the activating groups on the methylene compound is a carboxylic acid, the condensation is followed by decarboxylation. wikipedia.org This makes the Doebner-Knoevenagel reaction a direct route to α,β-unsaturated carboxylic acids, which can be subsequently hydrogenated to produce saturated branched-chain acids. The reaction is valuable for building complex molecules and has been applied to the synthesis of various natural products. sci-hub.se

Table 2: Examples of Knoevenagel Condensation Variations

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type |

| Benzaldehyde | Malonic acid | Pyridine (Doebner mod.) | Cinnamic acids (via decarboxylation). researchgate.net |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid. wikipedia.org |

| Salicylaldehyde | Diethyl malonate | L-proline, EtOH | Coumarin-3-carboxylic ester. biomedres.us |

| Aldehydes/Ketones | Active Methylene Compounds | Ionic Liquid, EDDA | α,β-unsaturated compounds. organic-chemistry.org |

Directly alkylating carboxylic acids offers a more streamlined approach by avoiding the protection and deprotection steps inherent in methods like the malonic ester synthesis. One common method involves deprotonating the carboxylic acid with a base to form a carboxylate salt. libretexts.org This salt can then be alkylated with a primary alkyl halide via an SN2 reaction. libretexts.org

More advanced techniques have been developed to enhance efficiency and selectivity. Chiral lithium amides can be used as traceless auxiliaries to achieve highly enantioselective and regioselective direct α-alkylation of certain unsaturated carboxylic acids. acs.org This method avoids pre-derivatization of the acid substrate. acs.org Another modern approach involves the direct decarboxylative N-alkylation of amines using carboxylic acids, enabled by visible light-driven acridine (B1665455) photocatalysis, which generates alkyl radicals from the carboxylic acids. nih.gov Similarly, photoactivated ketones like xanthone (B1684191) can catalyze the direct generation of carboxyl radicals from carboxylic acids via a hydrogen atom transfer (HAT) process, which can then participate in C-C bond formation. acs.org These methods represent a shift towards more efficient and atom-economical syntheses. tandfonline.com

Specific Synthesis Protocols for 7,7-Dimethyloctanoic Acid

While general methods are applicable, specific protocols have been documented for the synthesis of this compound and its closely related analogs, often involving hydrolysis or stereoselective steps.

A direct pathway to a substituted this compound involves the hydrolysis of its corresponding ester. prepchem.com Ester hydrolysis is a fundamental reaction where an ester is cleaved back into a carboxylic acid and an alcohol. libretexts.org This can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated under reflux with a dilute acid, such as sulfuric acid, and an excess of water. chemguide.co.uksavemyexams.com

Base-promoted hydrolysis (saponification) is the more common method as it is an irreversible reaction that goes to completion. chemguide.co.uksavemyexams.com The ester is heated with a dilute alkali, like sodium hydroxide (B78521), which yields an alcohol and the salt of the carboxylic acid. libretexts.org The free carboxylic acid is then obtained by acidifying the resulting carboxylate salt with a strong acid. savemyexams.com

A specific example is the synthesis of 3(R),7-dimethyl octanoic acid, an isomer of this compound. This compound was prepared by refluxing its ethyl ester precursor with sodium hydroxide in methanol. prepchem.com

Table 3: Research Findings on the Hydrolysis of 3(R),7-dimethyl octanoic acid ethyl ester

| Parameter | Details | Source |

| Starting Material | 3(R),7-dimethyl octanoic acid ethyl ester (400 mg) | prepchem.com |

| Reagents | 6N Sodium Hydroxide (NaOH), Methanol (MeOH) | prepchem.com |

| Conditions | Reflux for 2 hours | prepchem.com |

| Product | 3(R),7-dimethyl octanoic acid | prepchem.com |

| Yield | 60% (207 mg) | prepchem.com |

The synthesis of specific stereoisomers of derivatized long-chain carboxylic acids is crucial when preparing biologically active molecules. researchgate.net While direct reports on the stereoselective synthesis of this compound derivatives are sparse, the principles can be inferred from syntheses of similar complex structures, such as substituted heptanoic or octanoic acids. researchgate.netresearchgate.net

Key strategies for achieving stereoselectivity include:

Substrate Control: Using a chiral starting material, such as L-ornithine, to guide the stereochemical outcome of subsequent reactions. researchgate.net

Reagent Control: Employing chiral reagents or catalysts. For instance, OsO₄-catalyzed dihydroxylation can be controlled by bulky N-protecting groups on the substrate to favor the formation of one diastereomer over another. researchgate.net

Asymmetric Catalysis: Using catalytic amounts of a chiral substance to produce an enantiomerically enriched product. Stereoselective catalytic hydrogenation of an enamide intermediate is one such method. researchgate.net

These advanced synthetic techniques are essential for preparing orthogonally protected amino acid derivatives or other complex analogs where precise control of multiple stereocenters is required. researchgate.netcsic.es For example, the synthesis of derivatized 4,7-diamino-2,3-dihydroxyheptanoic acid, an unusual amino acid, relied on a diastereoselective dihydroxylation step controlled by an N-diphenylmethylene group, achieving a diastereomeric ratio greater than 13:1. researchgate.net Such strategies would be directly applicable to creating chiral analogs of this compound.

Reaction Mechanisms and Catalysis in this compound Synthesis

The synthesis of this compound can be achieved through various reaction pathways, each with distinct mechanisms and catalytic requirements. One common approach involves the oxidation of the corresponding aldehyde, 7,7-dimethyloctanal. This transformation can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The aldehyde itself can be synthesized from precursors such as 7-methoxy-3,7-dimethyloctanal (B1584254) through oxidation.

Another significant synthetic route is the Knoevenagel condensation, a carbon-carbon bond-forming reaction suitable for creating branched-chain fatty acids. smolecule.com Additionally, malonic acid synthesis, which involves the reaction of malonic acid derivatives with appropriate alkyl halides, presents a viable pathway. smolecule.com Direct alkylation methods, where methyl groups are introduced into an octanoic acid derivative, are also employed. smolecule.com

Catalysis plays a crucial role in many of these synthetic strategies. For instance, in the preparation of related compounds like 3,7-dimethyloctanoic acid, palladium-based catalysts are utilized. Palladium on carbon (Pd/C) has shown high selectivity in the hydrogenation of citral (B94496) to produce 3,7-dimethyloctanal, a precursor that can be oxidized to the corresponding acid. However, the choice of catalyst and reaction conditions is critical to avoid over-hydrogenation to byproducts. The acidity of the catalyst support, such as in Ni/SiO2-Al2O3 systems, can also influence the reaction pathway, sometimes favoring cyclization over the desired aldehyde formation.

Derivatization of this compound for Research Applications

The unique structure of this compound makes it a valuable building block for creating a variety of derivatives with applications in diverse research areas.

Synthesis of Esters and Amides

Esters and amides of this compound are important functional derivatives. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. These esters have potential applications in the flavor and fragrance industries. smolecule.com

Amide synthesis can be accomplished through the reaction of this compound with an amine. Modern methods for amide bond formation include the use of alkali metal amidoboranes reacting with esters at room temperature without a catalyst. nih.gov Another approach involves the palladium-catalyzed reaction of a nitrile with an amide. organic-chemistry.org These amide derivatives are of interest in materials science and for the development of new polymers. smolecule.com

Formation of Metal Salts and Their Derivatives

This compound readily forms metal salts upon reaction with metal oxides, hydroxides, or carbonates. smolecule.com These salts have a range of industrial applications. For example, transition metal salts of neodecanoic acid (a mixture of isomers including this compound) are used as paint driers, PVC stabilizers, and polymerization initiators.

The formation of these metal salts can be a straightforward acid-base reaction. For instance, reacting this compound with a metal oxide will yield the corresponding metal carboxylate and water. smolecule.com Specific examples include neodymium versatate (neodymium salt of neodecanoic acid), which is used as a Ziegler-Natta catalyst precursor for the polymerization of butadiene to produce synthetic rubbers. Tin salts of neodecanoic acid are utilized as catalysts in the production of polyurethane systems. google.com

| Metal Salt/Derivative | Application |

| Neodymium Versatate | Ziegler-Natta catalyst precursor for butadiene polymerization |

| Tin Neodecanoate | Catalyst for polyurethane production google.com |

| Transition Metal Salts | Paint driers, PVC stabilizers, polymerization initiators |

| Cobalt-Boron Compounds | Adhesion promoters in rubber |

| Nickel Boro Neodecanoate | Component in catalyst mixtures |

Halogenation and Other Functional Group Modifications

The alkyl chain of this compound can undergo halogenation, though the primary focus is often on the functionalization at the alpha-carbon. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus tribromide. youtube.com This reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the alpha position. youtube.com

Other functional group modifications can also be performed. For instance, the carboxylic acid group can be reduced to an alcohol. While not a direct halogenation of the acid, the corresponding alcohol, 7,7-dimethyloctanol, can be subjected to bromination using hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) via an SN2 mechanism.

Computational Chemistry in Synthetic Design and Reaction Pathway Prediction

Computational chemistry is an increasingly valuable tool in the design of synthetic routes and the prediction of reaction pathways for complex molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to determine the geometries and electronic properties of reactants, intermediates, and products. scielo.org.mx This information helps in understanding reaction mechanisms and predicting the feasibility of a proposed synthetic step.

For instance, quantum chemical calculations can model the interaction between a catalyst and a substrate, providing insights into catalyst selectivity and activity. By calculating the energy barriers for different reaction pathways, computational models can help identify the most likely route a reaction will take, thus guiding the experimental design. This can be particularly useful in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield of the desired product and minimize the formation of byproducts.

Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR spectra) of target molecules and their derivatives, aiding in their characterization. rsc.org

Biochemical and Metabolic Investigations of 7,7 Dimethyloctanoic Acid

Role in Lipid Metabolism and Fatty Acid Oxidation Pathways

Fatty acid oxidation is a fundamental metabolic process where fatty acids are broken down to produce energy. tandfonline.com This process primarily occurs in the mitochondria and peroxisomes. nih.gov For a fatty acid to be oxidized, it must first be activated by conversion to its acyl-CoA derivative. tandfonline.com Research into the specific biological activity of 7,7-dimethyloctanoic acid is limited, but its structure as a branched-chain medium-chain fatty acid suggests it would enter established fatty acid oxidation pathways. smolecule.com The presence of gem-dimethyl groups on the seventh carbon (C7) sterically hinders standard beta-oxidation at that site, suggesting that alternative pathways, such as omega-oxidation, may be initiated first to metabolize the molecule.

The catabolism of branched-chain fatty acids can be complex, often involving a combination of alpha-, beta-, and omega-oxidation steps to bypass the methyl branches. nih.gov The initial step for any fatty acid metabolism is activation to an acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases. tandfonline.comfrontiersin.org Once activated, the fatty acyl-CoA enters the oxidative pathway.

The primary role of fatty acid oxidation is the generation of metabolic energy in the form of adenosine (B11128) triphosphate (ATP). nih.gov The complete oxidation of a fatty acid molecule yields a significant amount of ATP through the production of acetyl-CoA, NADH, and FADH2, which then enter the citric acid cycle and the electron transport chain. tandfonline.com

The metabolism of this compound is expected to contribute to the cellular energy pool. Following its presumed initial omega-oxidation and subsequent beta-oxidation cycles, the molecule would be broken down into smaller units like acetyl-CoA and propionyl-CoA. These intermediates directly fuel the citric acid cycle, thereby contributing to cellular ATP production. frontiersin.org The coordinated catabolism of fatty acids and branched-chain amino acids is crucial for maintaining metabolic homeostasis. frontiersin.org The byproducts of this compound metabolism would thus integrate into the central energy-producing pathways of the cell.

Dysregulation of fatty acid metabolism is a hallmark of several metabolic disorders, including obesity, type 2 diabetes, and long-chain fatty acid oxidation disorders (LC-FAODs). nih.govnih.gov In conditions like insulin (B600854) resistance, the metabolism of both branched-chain amino acids (BCAAs) and fatty acids is often altered. nih.gov Metabolites derived from BCAA catabolism have been shown to be more strongly associated with insulin resistance than many common lipids. nih.gov

Given that this compound is a branched-chain fatty acid, its metabolism could be intertwined with these pathological states. For instance, an accumulation of its intermediate metabolites, should the downstream enzymatic pathways be impaired, could potentially interfere with mitochondrial function or signaling pathways, similar to how other BCAA-related metabolites are thought to contribute to insulin resistance. frontiersin.org Long-chain fatty acid oxidation disorders are genetic conditions where the body cannot properly convert long-chain fatty acids into energy, leading to crises of energy deficiency. nih.gov While this compound is a medium-chain fatty acid, the study of its metabolism provides insight into how the cellular machinery adapts to structurally complex lipids, which is relevant for understanding the broader context of metabolic disease.

Enzymatic Interactions and Substrate Specificity

The metabolism of any fatty acid is dictated by its interaction with a series of enzymes that exhibit varying degrees of substrate specificity. The unique structure of this compound, with its terminal gem-dimethyl group, influences which enzymes can process it and at what efficiency.

The first committed step in fatty acid metabolism is the activation of the fatty acid to its corresponding acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases (ACS). tandfonline.com This family of enzymes is crucial as it "primes" the fatty acid for subsequent oxidative reactions. frontiersin.org

While direct studies on this compound are sparse, it is known that ACS enzymes have broad substrate specificity. smolecule.com There are different isoforms of ACS, such as long-chain (ACSL) and short-chain (ACSS) synthetases, which prefer fatty acids of different lengths. nih.gov It is highly probable that an acyl-CoA synthetase isoform, likely one that processes medium-chain fatty acids, recognizes and activates this compound, converting it to 7,7-dimethyloctanoyl-CoA. This activation is an absolute prerequisite for its entry into any catabolic pathway.

Table 1: Key Enzyme Families in Fatty Acid Activation and Oxidation

| Enzyme Class | General Function | Relevance to this compound |

|---|---|---|

| Acyl-CoA Synthetases (ACS) | Activates fatty acids by converting them to Acyl-CoA thioesters, requiring ATP. | Activation Step: Necessary first step for metabolism. This compound is a likely substrate for a medium-chain specific ACS. |

| Cytochrome P450 (CYP450) | Catalyzes omega (ω) and omega-1 (ω-1) oxidation, adding a hydroxyl group to the terminal or sub-terminal carbon. | Initiation Step: Likely initiates metabolism by hydroxylating the terminal (C8) or sub-terminal (C6) position to bypass the C7 block. |

| Acyl-CoA Dehydrogenases (ACAD) | Catalyzes the first step of β-oxidation, introducing a double bond in the acyl-CoA chain. | Oxidation Step: Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) is the likely enzyme to process the resulting acyl-CoA intermediates after initial modification. |

Following activation, the acyl-CoA enters the oxidation spiral. In standard beta-oxidation, a series of four enzymes, including an acyl-CoA dehydrogenase (ACAD), acts to shorten the fatty acid chain by two carbons per cycle. tandfonline.com However, the gem-dimethyl group at C7 of 7,7-dimethyloctanoyl-CoA prevents the action of the dehydrogenase that would normally act on C2 and C3 after several cycles.

The cell possesses specialized enzymes to handle such structures. The Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) is a mitochondrial enzyme that catalyzes the dehydrogenation of short and branched-chain acyl-CoA derivatives. markelab.comuniprot.orgwikipedia.org Its primary substrates include metabolites from branched-chain amino acid catabolism, such as isobutyryl-CoA and (S)-2-methylbutyryl-CoA. nih.govmerckmillipore.com Given its specificity for branched structures, it is plausible that intermediates derived from the breakdown of this compound would be substrates for ACADSB or a related dehydrogenase once the molecule is shortened to an appropriate length.

Metabolite Profiling and Identification of Biotransformation Products

The ultimate fate of a xenobiotic or unusual fatty acid is determined by its biotransformation into excretable metabolites. While a detailed metabolite profile for this compound is not available, studies on the closely related compound, 2,2-dimethyloctanoic acid, provide a strong predictive model for its metabolic fate. umich.edu The administration of 2,2-dimethyloctanoic acid to rats resulted in several urinary metabolites, indicating that the molecule undergoes extensive enzymatic modification. umich.edu

Based on this precedent, the biotransformation of this compound likely proceeds via the following pathways:

Omega-1 (ω-1) Oxidation: The initial enzymatic attack is likely hydroxylation at the C6 position (the carbon adjacent to the gem-dimethyl group), forming 6-hydroxy-7,7-dimethyloctanoic acid . This alcohol can be further oxidized to a ketone, yielding 6-keto-7,7-dimethyloctanoic acid .

Omega (ω) Oxidation: An alternative initial step is the hydroxylation of one of the terminal methyl groups at C8, leading to 8-hydroxy-7,7-dimethyloctanoic acid . This primary alcohol can then be oxidized to a carboxylic acid, forming the dicarboxylic acid 7,7-dimethyl-1,8-octanedioic acid .

Beta-Oxidation: Once a terminal carboxylic acid group is formed via ω-oxidation, the molecule can be shortened from that end via the beta-oxidation pathway, leading to smaller dicarboxylic acids, such as 5,5-dimethyl-1,6-hexanedioic acid (5,5-dimethyladipic acid).

These transformations convert the lipid-soluble parent compound into more polar, water-soluble metabolites that can be readily excreted in the urine.

Table 2: Predicted Biotransformation Products of this compound

| Putative Metabolite | Precursor Compound | Metabolic Pathway |

|---|---|---|

| 7,7-Dimethyloctanoyl-CoA | This compound | Acyl-CoA Synthesis (Activation) |

| 6-Hydroxy-7,7-dimethyloctanoic acid | This compound | ω-1 Oxidation (Hydroxylation) |

| 6-Keto-7,7-dimethyloctanoic acid | 6-Hydroxy-7,7-dimethyloctanoic acid | Oxidation (Dehydrogenation) |

| 8-Hydroxy-7,7-dimethyloctanoic acid | This compound | ω-Oxidation (Hydroxylation) |

| 7,7-Dimethyl-1,8-octanedioic acid | 8-Hydroxy-7,7-dimethyloctanoic acid | Oxidation (Dehydrogenation) |

| 5,5-Dimethyl-1,6-hexanedioic acid | 7,7-Dimethyl-1,8-octanedioic acid | β-Oxidation |

Comparative Metabolic Studies with Structurally Related Fatty Acids

The metabolism of this compound is best understood when compared to other fatty acids, particularly straight-chain and other branched-chain variants. These comparisons help to elucidate the specific metabolic pathways affected by the presence and position of methyl branches.

Analysis of Branched-Chain vs. Straight-Chain Fatty Acid Metabolism

The fundamental difference in the metabolism of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) lies in their initial breakdown pathways. While SCFAs typically undergo direct beta-oxidation, the methyl branches in BCFAs can hinder this process, necessitating alternative enzymatic routes.

Branched-chain fatty acids, such as this compound, follow distinct metabolic pathways compared to their straight-chain counterparts. oup.com The presence of methyl groups can influence the rate and products of metabolism. For instance, research on related dimethyl-substituted octanoic acids has shown that the position of the methyl groups is a critical determinant of the metabolic products. In studies with 2,2-dimethyloctanoic acid, the primary metabolites identified were 2,2-dimethyladipic acid, 2,2-dimethyl-7-hydroxyoctanoic acid, and 2,2-dimethyl-7-ketooctanoic acid, indicating that ω- and (ω-1)-oxidation are significant metabolic routes. umich.edu This suggests that the gem-dimethyl group near the carboxyl end of this compound would likely steer its metabolism towards similar oxidative pathways at the opposite end of the molecule.

In general, BCFAs are known to influence lipid metabolism and have been associated with various health effects. oup.com They are natural components of some foods and can also be synthesized by gut microbiota. oup.comcreative-proteomics.com The metabolism of BCFAs is complex and can impact systemic lipid profiles and cellular functions. oup.com

Impact of Methyl Branching Position on Metabolic Fate

The specific location of methyl branches along the fatty acid chain has a profound impact on its metabolism. The positioning of the gem-dimethyl group at the C-7 position in this compound is a key structural feature that dictates its metabolic processing.

Studies on other methylated fatty acids have demonstrated that the position of the methyl group influences which enzymes can act on the molecule. For example, research on methylated eicosapentaenoic acid (EPA) showed that methylation at the 2- or 3-position enhanced its effects on lipid metabolism compared to the parent compound. nih.gov This highlights the principle that methyl branching can significantly alter the biological activity of a fatty acid.

Molecular dynamics simulations have shown that methyl branching reduces the packing efficiency of lipids in membranes, thereby increasing membrane fluidity. acs.org This effect is dependent on the position of the methyl group. acs.org While these studies focus on the physical properties, they underscore the structural importance of methyl group placement, which in turn affects how these molecules interact with metabolic enzymes. The 7,7-dimethyl substitution in this compound, being distant from the carboxyl group, would likely allow for initial activation to its CoA ester, but the subsequent beta-oxidation spiral would be blocked at the C-7 position. This blockage would necessitate alternative metabolic pathways, such as the aforementioned ω-oxidation.

Advanced Analytical Techniques in Metabolic Research

The study of this compound and its metabolites relies on sophisticated analytical methods capable of detecting and quantifying these molecules in complex biological samples.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC) is a cornerstone of modern metabolomics. nih.govnih.gov These methods allow for the sensitive and specific detection of a wide range of metabolites, including fatty acids and their derivatives.

For the analysis of BCFAs, GC-MS is a common and powerful technique. nih.govnih.gov It often involves the derivatization of fatty acids to their more volatile methyl esters (FAMEs) prior to analysis. creative-proteomics.com High-resolution MS can provide accurate mass measurements, aiding in the identification of unknown metabolites. Tandem MS (MS/MS) further helps in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov Targeted metabolomic approaches using MS can be developed for the precise quantification of this compound and its expected metabolites. nih.gov

Isotopic Tracing Experiments

Isotopic tracing is a powerful technique used to follow the metabolic fate of a specific molecule. nih.gov By labeling this compound with a stable isotope, such as ¹³C or ²H (deuterium), researchers can track its conversion into various downstream metabolites. ckisotopes.comnih.gov

In a typical isotopic tracing experiment, the labeled compound is introduced into a biological system (e.g., cell culture or an animal model), and at various time points, samples are collected and analyzed by mass spectrometry. ckisotopes.comisotope.com The mass spectrometer can distinguish between the labeled and unlabeled molecules, allowing for the determination of the rate of incorporation of the label into different metabolic pools. nih.gov This technique can be used to quantify fluxes through metabolic pathways and to identify novel metabolites of this compound. nih.govresearchgate.net For example, by using ¹³C-labeled this compound, one could definitively trace the carbon backbone as it is modified by oxidation and other enzymatic reactions.

Biological Activities and Pharmacological Potential of 7,7 Dimethyloctanoic Acid and Its Analogues

Exploration of Biological Effects and Mechanisms of Action

Research into the specific biological activities of 7,7-dimethyloctanoic acid is still emerging, but initial studies suggest its involvement in metabolic processes analogous to other medium-chain fatty acids. smolecule.com It is hypothesized that this compound may undergo oxidation within biological systems, yielding metabolites that could influence lipid and energy metabolism. smolecule.com This is supported by findings on related branched-chain fatty acids, which have been shown to affect metabolic pathways. smolecule.com

The mechanism of action for derivatives of this compound can be linked to their specific chemical modifications. For instance, an organomercury derivative, 7,7-dimethyloctanoate;phenylmercury(1+), is thought to exert its effects by disrupting cellular functions. The phenylmercury (B1218190) component can bind to thiol groups in proteins, which can lead to the alteration of enzyme activity and potential cytotoxic effects. evitachem.com For other analogues, such as those incorporated into more complex molecules, the mechanism is tied to the larger molecule's target. Adamantane (B196018) derivatives of the related 3,7-dimethyloctanoic acid have been shown to inhibit Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. sciforum.netnih.gov By inhibiting Tdp1, these compounds prevent the repair of DNA damage caused by other anticancer drugs, potentially enhancing their therapeutic effect. sciforum.net

Antimicrobial and Antifungal Activity Studies

Several studies have investigated the antimicrobial and antifungal potential of this compound and its structural analogues. Neodecanoic acid, a commercial mixture containing branched-chain isomers including this compound, has been included in antimicrobial compositions. epo.org These formulations, particularly when acidified, have shown sanitizing properties. epo.org For example, compositions containing neodecanoic acid have demonstrated inhibitory action against the bacterium Staphylococcus aureus and the yeast Saccharomyces cerevisiae. epo.org

Derivatives and related structures also exhibit significant antimicrobial properties.

Organomercury Derivatives : Certain organomercury compounds derived from this compound have been investigated for their antifungal capabilities. evitachem.com

Chlorinated Analogues : Halogenated fatty acids found in nature, such as (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid, are components of bioactive lipopeptides. mdpi.comresearchgate.net These lipopeptides, isolated from marine cyanobacteria, exhibit a range of activities including antimalarial, anticancer, and antifouling properties. mdpi.com

Methoxy Analogues : The related compound 7-methoxy-3,7-dimethyloctanal (B1584254) has shown effectiveness against various bacterial strains, suggesting a potential mechanism involving the disruption of microbial cell membranes.

The table below summarizes the antimicrobial and antifungal activities of this compound and related compounds.

| Compound/Composition | Target Organism(s) | Observed Activity | Source(s) |

| Antimicrobial composition with Neodecanoic Acid | Staphylococcus aureus, Saccharomyces cerevisiae | Minimum inhibitory concentration noted in acidic solutions. | epo.org |

| Organomercury derivatives | Fungi | Explored for antifungal properties. | evitachem.com |

| (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid (in lipopeptides) | Malaria parasites, various microbes (antifouling) | Bioactive, contributing to antimalarial and antifouling effects. | mdpi.com |

| 7-methoxy-3,7-dimethyloctanal | Various bacterial strains | Efficacy demonstrated, potential membrane disruption. |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of compounds related to this compound has been a subject of scientific inquiry. Research has shown that hydroxamic acids synthesized from the related 3,7-dimethyloctanoic acid possess the ability to scavenge free radicals, indicating antioxidant activity. mdpi.com These compounds were tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (oxygen radical absorbance capacity) assays, which confirmed their antiradical capabilities. mdpi.com

Another related compound, 7-methoxy-3,7-dimethyloctanal, has been reported to have moderate antioxidant properties, potentially preventing oxidative damage by neutralizing free radicals. While direct studies on the anti-inflammatory properties of this compound are limited, research on some of its derivatives suggests potential in this area. For example, certain organomercury compounds have been noted for possible anti-inflammatory effects, although their practical use is constrained by toxicity concerns. evitachem.com

Anticancer and Cytotoxicity Investigations

Investigations into the anticancer and cytotoxic properties of this compound analogues have revealed promising activity, particularly for halogenated derivatives and when incorporated into larger molecular structures.

A chlorinated analogue, (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid, is a key component of cytotoxic lipopeptides like hectochlorin (B1195744) and lyngbyabellins, which are isolated from marine cyanobacteria. mdpi.comresearchgate.net These natural products have demonstrated notable cytotoxicity against various cancer cell lines. mdpi.comresearchgate.net For instance, the lipopeptide hectochlorin was found in a cytotoxic lipopeptide isolated from Lyngbya majuscula. mdpi.com Similarly, lyngbyabellins, which contain a related chlorinated acid, exhibit anticancer activities. mdpi.com

Furthermore, synthetic derivatives have been developed as potential enhancers for existing cancer therapies. Adamantane derivatives of 3,7-dimethyloctanoic acid have been identified as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). sciforum.netnih.gov Tdp1 is a DNA repair enzyme, and its inhibition can increase the effectiveness of Topoisomerase 1 (Top1) inhibitors, a class of chemotherapy drugs. sciforum.net Thioamides containing an adamantane and a 3,7-dimethyloctyl moiety showed a synergistic effect with the anticancer drug topotecan. nih.gov

The table below details the findings from cytotoxicity and anticancer investigations.

| Compound/Derivative | Cancer Cell Line(s) / Target | Key Findings | Source(s) |

| (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid (as part of lipopeptides) | Various cancer cells | Component of cytotoxic natural products (e.g., lyngbyabellins). | mdpi.comresearchgate.net |

| Adamantane thioamide derivative of 3,7-dimethyloctanoic acid | Human colorectal carcinoma (HCT-116) | Inhibits Tdp1; shows a synergistic effect with topotecan. | nih.gov |

| Adamantane triazole derivative of 3,7-dimethyloctanoic acid | HeLa, HCT-116, SW837 | Inhibits Tdp1 at low micromolar concentrations. | nih.gov |

| Hectochlorin (contains chlorinated fatty acid) | Not specified | Cytotoxic lipopeptide. | mdpi.com |

Neurological and Anticonvulsant Research

Research into the direct neurological and anticonvulsant effects of this compound and its close isomers has yielded specific, though somewhat contrasting, results. A study systematically evaluating a series of medium-chain fatty acids for anticonvulsant properties in mouse seizure models found that 3,7-dimethyloctanoic acid was not reproducibly anticonvulsant. researchgate.net

While direct anticonvulsant activity for these specific dimethyl-branched octanoic acids has not been established, the broader class of medium-chain fatty acids continues to be an area of interest in epilepsy research, primarily through their association with the ketogenic diet. mdpi.com Studies on other fatty acids, such as caprylic acid (CA8), have shown antiepileptic properties. mdpi.com Research on more complex molecules sometimes incorporates fragments related to dimethyloctanoic acid. For example, studies on novel hydroxamic acids derived from 3,7-dimethyloctanoic acid have been conducted in the context of developing treatments for Alzheimer's disease, focusing on properties like antioxidant activity and enzyme inhibition rather than direct anticonvulsant effects. mdpi.com

Interaction with Biological Targets and Receptors

The interaction of this compound and its analogues with biological targets is a key aspect of their pharmacological potential. While data on the parent compound is sparse, related molecules have been shown to interact with specific enzymes. For instance, compounds structurally similar to this compound can interact with enzymes involved in lipid metabolism, such as acyl-CoA synthetases and dehydrogenases, thereby influencing energy production and fat storage. smolecule.com

More specific interactions have been identified for synthetic derivatives. As mentioned previously, adamantane derivatives of 3,7-dimethyloctanoic acid have been designed to target and inhibit Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a crucial enzyme in the DNA damage repair pathway. sciforum.netnih.gov This inhibitory action is a promising strategy for enhancing the efficacy of certain anticancer drugs. sciforum.net

A significant area of research has focused on using an analogue of this compound to probe the nature of protein-protein interactions, specifically those involving chromodomains. The compound 2-amino-7,7-dimethyloctanoic acid, also known as tert-butyl norleucine (tBuNle), was synthesized as a neutral, non-charged analogue of trimethyllysine (KMe3). pnas.orgnih.gov Trimethyllysine is a post-translationally modified histone residue that is recognized by aromatic "cages" within chromodomains, such as that of the HP1 protein. pnas.orgnih.gov

The binding of KMe3 to these aromatic pockets is generally attributed to a cation-π interaction, an attractive force between the positively charged lysine (B10760008) derivative and the electron-rich aromatic rings (e.g., tryptophan, tyrosine). nih.govnih.govacs.org To test the importance of the positive charge in this interaction, researchers compared the binding of KMe3 with that of the neutral tBuNle, which has a nearly identical size and shape. pnas.orgnih.gov

In vitro binding studies using a peptide containing tBuNle showed that it did not bind to the HP1 chromodomain, in stark contrast to the strong interaction observed with the trimethyllysine-containing peptide. pnas.orgnih.gov This finding provides direct evidence that the cationic charge is critical for binding within the aromatic cage of the chromodomain. pnas.orgnih.govkisti.re.kr The results demonstrate that the interaction is not driven by simple hydrophobic effects, but rather that the cation-π interaction is essential for both the strength and specificity of the recognition between the methylated histone and its reader protein. pnas.orgnih.gov

Membrane Perturbation Mechanisms

The interaction of fatty acids with biological membranes is a critical aspect of their biological activity. While specific studies on the membrane perturbation mechanisms of this compound are not extensively detailed in the provided search results, general principles of fatty acid-membrane interactions can be inferred. Fatty acids, by their amphipathic nature, can insert into the lipid bilayer of cell membranes. This insertion can lead to a variety of effects on membrane structure and function.

The extent and nature of this perturbation are influenced by the structure of the fatty acid, including chain length and branching. The presence of the two methyl groups on the seventh carbon of this compound likely influences its interaction with the hydrophobic core of the membrane. Research on other molecules, such as cell-penetrating peptides, demonstrates that the balance between hydrophobic and electrostatic interactions is key to how a molecule perturbs a membrane. nih.gov For instance, some peptides induce a positive curvature in the membrane, while others induce a negative one, affecting processes like vesicle formation. nih.gov

The interaction of fatty acids with membrane components, such as phospholipids, can alter the physical properties of the membrane, including its fluidity and the phase transition temperature of the lipids. nih.gov These changes can, in turn, affect the function of membrane-bound proteins and transport processes across the membrane. The specific effects of this compound on these membrane properties would require further investigation.

Drug Delivery Applications and Permeation Studies

The unique physicochemical properties of this compound and its derivatives suggest their potential utility in drug delivery systems. smolecule.com While direct studies on this compound are limited, the broader class of fatty acids and their esters are explored for their ability to enhance the solubility and permeation of drugs. cir-safety.org

For instance, esters of fatty acids are used as skin conditioning agents and emollients in cosmetic formulations, which relies on their interaction with and permeation through the skin barrier. cir-safety.org The permeation rates of active pharmaceutical ingredients can be influenced by the vehicle in which they are formulated, with some alkyl esters showing enhanced permeation of drugs like indomethacin. cir-safety.org

Nanotechnology offers a promising avenue for enhancing the delivery of therapeutic compounds. nih.gov Nanoparticle-based drug delivery systems, such as liposomes and solid colloidal particles, can encapsulate active ingredients to improve their bioavailability, enable sustained release, and facilitate their transport across biological barriers. nih.govnih.gov The incorporation of fatty acids like this compound into such nanocarriers could potentially modulate their properties and enhance their efficacy in delivering therapeutic agents to target sites. nih.gov The development of such systems often involves in vitro studies to assess their effectiveness in inhibiting the proliferation of cancer cells, for example, while ensuring they are not toxic to healthy cells. nih.gov

Toxicity and Safety Assessment in Biological Systems

In Vitro and In Vivo Toxicity Studies

The toxicity profile of this compound and its analogues is an important consideration for their potential applications. Generally, branched-chain carboxylic acids like neodecanoic acid (of which this compound is an isomer) are considered to have low systemic toxicity but can cause irritation to the skin, eyes, and mucous membranes. oup.com

In vivo studies on related compounds provide some insight into potential toxicological effects. For example, a developmental toxicity study in rats with a C8 iso acid (Cekanoic C8 acid) showed maternal toxicity at high doses (800 and 1000 mg/kg/day), including clinical signs and reduced food consumption, but no teratogenic effects were observed. oup.com Fetal effects were limited to a reduction in weight at the highest dose. oup.com In a 6-week oral toxicity study in dogs with a mixture of N,N-dimethyldecanamide and N,N-dimethyloctanamide, decreased food consumption was noted at 1,000 mg/kg/day. regulations.gov An acute oral LD50 in rats for a surrogate chemical, N,N-dimethyldecanamide, was reported as 1770 mg/kg. regulations.gov

In vitro studies are also crucial for assessing toxicity. For example, the viability of precision-cut lung slices was measured by the release of lactate (B86563) dehydrogenase (LDH) to determine the non-toxic concentrations of a 15-lipoxygenase-1 inhibitor. nih.gov Such assays are vital for determining safe concentration ranges for further in vivo studies. nih.gov

Here is a summary of toxicity data for related compounds:

| Compound/Test | Species | Route | Observation | NOAEL/LD50 | Reference |

| C8 Iso Acid (Developmental) | Rat | Oral | Maternal toxicity, reduced fetal weight | - | oup.com |

| N,N-dimethyldecanamide/octanamide mix | Dog | Oral (6-week) | Decreased food consumption | 500 mg/kg/day | regulations.gov |

| N,N-dimethyldecanamide | Rat | Oral (Acute) | - | LD50: 1770 mg/kg | regulations.gov |

| Hallcomid M-8-10 (Acute Inhalation) | Rat | Inhalation | Clinical signs of toxicity at ≥0.586 mg/L | LC50: >3.550 mg/L | regulations.gov |

| 6-Hydroxy-3,7-dimethyloctanoic acid lactone | Rat | Gavage | - | LD50: 5000 mg/kg bw | inchem.org |

Environmental Fate and Degradation

The degradation of similar compounds can be influenced by both abiotic and biotic processes. For instance, the degradation of methoprene, an insect growth regulator, in soil produces 7-methoxy-3,7-dimethyloctanoic acid as a major microbial product. epa.gov This indicates that microbial metabolism can play a significant role in the breakdown of such branched-chain acids. epa.gov Photolysis is also a potential degradation pathway. epa.gov The rate of degradation can be affected by environmental conditions such as temperature. epa.gov

Per- and polyfluoroalkyl substances (PFAS), a class of persistent environmental pollutants, include branched isomers like perfluoro-3,7-dimethyloctanoic acid (P37DMOA). concawe.euoup.comalsglobal.eu The strong carbon-fluorine bond in these compounds makes them resistant to degradation. Concern over PFAS is driven by their persistence, potential for bioaccumulation, and toxic effects. nih.gov These substances can be transported over long distances in water and the atmosphere and have been detected in various environmental compartments and biota. alsglobal.eunih.gov While this compound is not a PFAS, the study of these persistent compounds highlights the importance of understanding the environmental behavior of synthetic chemicals.

Applications and Industrial Relevance in Advanced Materials and Research

Chemical Intermediate in Organic Synthesis

As a carboxylic acid, 7,7-dimethyloctanoic acid serves as a versatile chemical intermediate, primarily utilized for its reactivity at the carboxyl group. It is a foundational building block for creating more complex molecules with specific functionalities. smolecule.com

Building Block for Esters and Amides

The carboxylic acid functional group is readily converted into esters and amides, two of the most fundamental functional groups in organic chemistry and materials science. smolecule.compressbooks.pub This transformation makes this compound a valuable precursor for a wide array of derivatives. smolecule.com

Esters are synthesized through reactions like the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions. The resulting esters of this compound are significant in industries ranging from fragrances to polymers. smolecule.comspecialchem.com Amides are typically formed by first converting the carboxylic acid into a more reactive acyl halide (e.g., acyl chloride) using reagents like thionyl chloride (SOCl₂), which is then reacted with an amine. These amide derivatives are crucial in the development of new materials and have been explored in pharmaceutical research. google.com

Table 1: Key Synthetic Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Class | Industrial Significance |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Precursors for polymers, lubricants, coatings, and fragrances. smolecule.com |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine | Amide | Intermediates for polymers and pharmaceutical research. google.com |